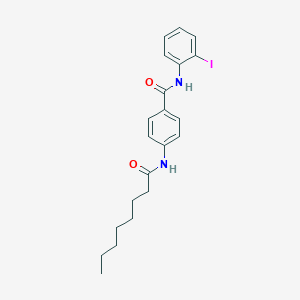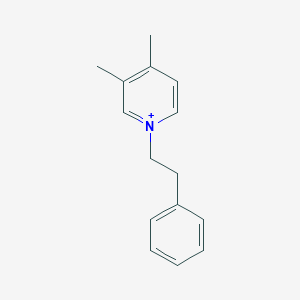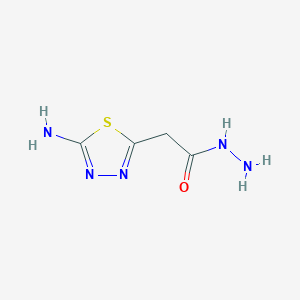![molecular formula C23H15BrN2O5S B15017447 1-{(E)-[(4-bromophenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B15017447.png)
1-{(E)-[(4-bromophenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-bromophenyl)imino]methyl}-2-naphthyl 4-nitro-1-benzenesulfonate is a complex organic compound characterized by its unique structural components. This compound features a combination of bromophenyl, naphthyl, and nitrobenzenesulfonate groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-bromophenyl)imino]methyl}-2-naphthyl 4-nitro-1-benzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-naphthylamine to form the imine intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(4-bromophenyl)imino]methyl}-2-naphthyl 4-nitro-1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{[(4-bromophenyl)imino]methyl}-2-naphthyl 4-nitro-1-benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{[(4-bromophenyl)imino]methyl}-2-naphthyl 4-nitro-1-benzenesulfonate involves its interaction with specific molecular targets. The compound’s structural components allow it to bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the imine and sulfonate groups contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
- (E)-4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
- (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
- 2-(((4-Bromophenyl)amino)methyl)phenol
Uniqueness: 1-{[(4-bromophenyl)imino]methyl}-2-naphthyl 4-nitro-1-benzenesulfonate stands out due to its combination of bromophenyl, naphthyl, and nitrobenzenesulfonate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H15BrN2O5S |
|---|---|
Poids moléculaire |
511.3 g/mol |
Nom IUPAC |
[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C23H15BrN2O5S/c24-17-6-8-18(9-7-17)25-15-22-21-4-2-1-3-16(21)5-14-23(22)31-32(29,30)20-12-10-19(11-13-20)26(27)28/h1-15H |
Clé InChI |
MTMPLNPDPDKPNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)Br)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017366.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15017371.png)
![5-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B15017383.png)

![diethyl 3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxylate](/img/structure/B15017392.png)
![2-bromo-6-[(Z)-(2-{4-(morpholin-4-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15017397.png)
![3-methyl-N-{4-[(2-nitrophenyl)carbamoyl]phenyl}benzamide](/img/structure/B15017399.png)
![8-(2,4-dichlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B15017406.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017416.png)

![N-[(1Z)-3-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15017428.png)
![1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B15017430.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B15017433.png)
